Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS 196597-67-8
Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS 196597-67-8
An In-Depth Technical Guide to Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8)
Abstract
Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is a specialized chemical intermediate, distinguished by its functionalized dihydrobenzofuran core. This scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It details the compound's physicochemical properties, outlines a representative synthetic pathway, and demonstrates its application as a versatile building block in the synthesis of more complex molecular architectures. Emphasis is placed on the strategic rationale behind synthetic choices and detailed, field-proven protocols to ensure reproducibility and underscore the compound's value in discovery chemistry.
Introduction: The Significance of a Versatile Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous compounds with diverse pharmacological activities.[1][2] Molecules incorporating this core have been investigated for applications ranging from anticancer and anti-inflammatory agents to treatments for central nervous system disorders.[3][4] Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8) emerges as a key intermediate, offering multiple reaction sites for molecular elaboration.
The strategic placement of three distinct functional groups—a bromo group on the aromatic ring, an ethyl propanoate side chain, and the dihydrofuran ether linkage—provides a rich platform for synthetic diversification. The bromo atom serves as a handle for cross-coupling reactions, the ester can be modified into a variety of functional groups, and the dihydrofuran ring imparts specific conformational constraints. While noted as an intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for treating overactive bladder, its utility extends to the development of novel analogues and other exploratory drug candidates.[5][6]
This document serves as a senior-level guide to the synthesis and application of this valuable building block.
Physicochemical Properties and Data
A summary of the key identifiers and physical properties for Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is provided below.
| Property | Value | Source(s) |
| CAS Number | 196597-67-8 | [7][8] |
| Molecular Formula | C13H15BrO3 | [7][8] |
| Molecular Weight | 299.16 g/mol | [7] |
| IUPAC Name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | [7] |
| Synonyms | 7-Bromo-2,3-dihydro-5-benzofuranpropanoic Acid Ethyl Ester | [7] |
| Boiling Point | 374.5°C at 760 mmHg | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [10] |
Synthesis of the Core Intermediate
The synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is not widely detailed in the literature. Therefore, a robust and logical pathway is proposed here, based on established organic chemistry principles, starting from commercially available 2,3-dihydrobenzofuran.
Strategic Rationale
The proposed three-step synthesis is designed for regiochemical control.
-
Friedel-Crafts Acylation: We first introduce a carbonyl group at the C5 position, which is the most electronically activated site for electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring system.
-
Bromination: Subsequent bromination is directed to the C7 position, ortho to the ether oxygen and meta to the deactivating acyl group, ensuring high regioselectivity.
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Chain Elongation (Wittig Reaction): A Wittig reaction provides a reliable method for converting the ketone into an alkene, followed by reduction and esterification to yield the final propanoate chain.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0°C, add acetyl chloride (1.1 eq) dropwise.
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Stir the mixture for 15 minutes, then add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM (3x volume).
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Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran, which can be purified by column chromatography.
Scientist's Note: The use of AlCl3 as a Lewis acid catalyst is standard for Friedel-Crafts reactions. Performing the addition at 0°C helps to control the exothermicity and minimize side reactions. The C5 position is preferentially acylated due to electronic activation from the ether oxygen.
Step 2: Bromination of 5-Acetyl-2,3-dihydrobenzofuran
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Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (10 mL/mmol).
-
To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the mixture for 2-3 hours. The reaction progress can be monitored by the disappearance of the bromine color and TLC analysis.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with ethyl acetate (3x volume). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 5-acetyl-7-bromo-2,3-dihydrobenzofuran.
Scientist's Note: The acetyl group at C5 is a meta-director and deactivating, while the ether oxygen at C1 is an ortho-, para-director and activating. The combined directing effects strongly favor bromination at the C7 position.
Step 3 & 4: Horner-Wadsworth-Emmons Reaction and Reduction
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Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF under nitrogen at 0°C.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 5-acetyl-7-bromo-2,3-dihydrobenzofuran (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated NH4Cl solution and extract with ethyl acetate. Wash with brine, dry, and concentrate. The crude product is ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate.
-
Dissolve the crude acrylate in ethanol and add 10% Palladium on carbon (5 mol%).
-
Hydrogenate the mixture under a balloon of H2 at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite, and concentrate the filtrate to yield the final product, Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate. Purify via silica gel chromatography.
Application in Advanced Synthesis
The title compound is a powerful intermediate. Its utility can be demonstrated by outlining its conversion into a precursor suitable for coupling with amine-containing fragments, a common strategy in drug development.
Objective and Strategy
The goal is to transform the ethyl propanoate side chain into a 2-bromoethyl group, creating an electrophilic site for nucleophilic substitution. This mirrors the structure of key intermediates used in the synthesis of Darifenacin and its analogs.[11] The 7-bromo position is retained, offering an orthogonal site for later-stage diversification via cross-coupling chemistry.
-
Ester Reduction: The ethyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Alcohol Bromination: The resulting alcohol is converted into an alkyl bromide, a potent electrophile, using a standard brominating agent such as phosphorus tribromide (PBr3).
Application Workflow Diagram
Detailed Experimental Protocol
Step 1: Reduction of the Ethyl Ester
-
To a stirred solution of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol.
Scientist's Note: LiAlH4 is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The careful, sequential quenching is critical for safety and to produce an easily filterable aluminum salt precipitate.
Step 2: Bromination of the Primary Alcohol
-
Dissolve the alcohol from the previous step (1.0 eq) in dry DCM at 0°C under a nitrogen atmosphere.
-
Add phosphorus tribromide (PBr3, 0.5 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture into ice-cold water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solution to give the final product, 5-(3-bromopropyl)-7-bromo-2,3-dihydro-1-benzofuran.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[9][12][13]
| Hazard Class | Statement |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. |
| Fire | Use standard extinguishing media. Vapors may form explosive mixtures with air upon intense heating. |
This is not an exhaustive list. Always consult the full SDS provided by the supplier.
Conclusion
Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules. The synthetic routes and applications detailed in this guide underscore its potential in accelerating discovery programs, particularly in the search for novel therapeutics targeting a wide array of biological systems. The methodologies presented are designed to be both instructive and practical, enabling researchers to leverage this intermediate to its full potential.
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